molecular formula C19H26N4O3 B7358583 2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile

カタログ番号 B7358583
分子量: 358.4 g/mol
InChIキー: AMSCPULFMXTKNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is currently being used in the treatment of non-small cell lung cancer (NSCLC). It is a potent and selective inhibitor of the T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs.

作用機序

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile works by irreversibly binding to the mutated form of EGFR, which is present in T790M-positive NSCLC cells. This binding prevents the activation of downstream signaling pathways, leading to cell growth inhibition and apoptosis. Unlike first- and second-generation EGFR TKIs, this compound does not inhibit the wild-type EGFR, which is important for maintaining normal cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on NSCLC cells. It inhibits cell proliferation, induces apoptosis, and suppresses the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. In addition, this compound has been shown to have antiangiogenic effects, which may contribute to its antitumor activity.

実験室実験の利点と制限

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of the T790M mutation, which makes it an ideal tool for studying the role of this mutation in NSCLC. In addition, this compound has a favorable safety profile, which allows for higher dosing in preclinical studies. However, this compound is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood.

将来の方向性

There are several future directions for the study of 2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile. One area of research is the development of combination therapies that can enhance the antitumor activity of this compound. Another area of research is the identification of biomarkers that can predict response to this compound, which may help to personalize treatment for NSCLC patients. Finally, there is a need for further studies to investigate the long-term effects of this compound on normal cells and tissues.

合成法

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile was synthesized by AstraZeneca, a British-Swedish multinational pharmaceutical company. The synthesis method involves the use of a series of chemical reactions, including coupling, amidation, and cyclization, to produce the final compound. The synthesis process has been described in detail in several scientific publications, including a patent application by AstraZeneca.

科学的研究の応用

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with T790M-positive NSCLC, with response rates ranging from 50% to 80%. In addition, this compound has demonstrated a favorable safety profile, with fewer side effects than first- and second-generation EGFR TKIs.

特性

IUPAC Name

2-[2-[2-[(4-methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-21-6-8-22(9-7-21)13-17-14-23(10-11-25-17)19(24)15-26-18-5-3-2-4-16(18)12-20/h2-5,17H,6-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSCPULFMXTKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CCO2)C(=O)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。